molecular formula C11H13NO3 B1202146 4,4(5h)-Oxazoledimethanol, 2-phenyl- CAS No. 62203-32-1

4,4(5h)-Oxazoledimethanol, 2-phenyl-

Cat. No. B1202146
CAS RN: 62203-32-1
M. Wt: 207.23 g/mol
InChI Key: OHVCJESXVHLJLK-UHFFFAOYSA-N
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Description

4,4(5h)-Oxazoledimethanol, 2-phenyl-, also known as Oxazole, is a heterocyclic organic compound with a molecular formula of C9H9NO2. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The aim of

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of new heterocyclic compounds from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes containing a phenyl-/4-bromophenylsulfonylphenyl moiety .

Precursor of Biheterocyclic Amino Acids

4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline, an oxazolinic precursor of biheterocyclic amino acids, has been resynthesized .

X-ray Crystal Structure Determination

The X-ray crystal structure of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline has been determined for the first time .

Molecular Packing Study

In the molecular packing, two molecules of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline interact through H-Bonds to define “dimers” in which phenyl groups interact especially using π…π contact .

Green Synthesis of 4-Arylidene-2-Phenyl-5(4H)-Oxazolones

An efficient one-step green synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) has been achieved via the multi-component synthesis by the mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in the presence of drops of acetic anhydride .

Bioactive Natural Products and Drugs

Oxazolines, including 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline, are found in many bioactive natural products and drugs, including anti-inflammatory, anti-HIV, and antitumor agents .

Chemical Resistance Applications

The oxazoline ring has low reactivity towards nucleophiles, radicals, oxidizing agents, and acids, and is used in applications requiring high chemical resistance .

Asymmetric Catalysis

Oxazolines are widely used as linkers in asymmetric catalysis .

properties

IUPAC Name

[4-(hydroxymethyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,13-14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVCJESXVHLJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292037
Record name 4,4(5h)-oxazoledimethanol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,4(5h)-Oxazoledimethanol, 2-phenyl-

CAS RN

62203-32-1
Record name NSC79941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4(5h)-oxazoledimethanol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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